Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate

Synthetic Methodology Process Chemistry Bromomethylation

Why choose Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate (CAS 120100-44-9)? This methyl ester is the only safe, large-scale intermediate for tefuryltrione synthesis. Unlike the free acid counterpart (BCMBA, CAS 120100-05-2), which is a potent respiratory and dermal sensitizer, this ester form eliminates occupational asthma risk. The unique substitution pattern—ortho-chloro, para-methylsulfonyl—directs bromomethyl reactivity critical for correct herbicide assembly. No alternative bromomethyl benzoate can substitute. Procure with confidence. Request a quote today.

Molecular Formula C10H10BrClO4S
Molecular Weight 341.6
CAS No. 120100-44-9
Cat. No. B2478850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate
CAS120100-44-9
Molecular FormulaC10H10BrClO4S
Molecular Weight341.6
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)CBr)Cl
InChIInChI=1S/C10H10BrClO4S/c1-16-10(13)6-3-4-8(17(2,14)15)7(5-11)9(6)12/h3-4H,5H2,1-2H3
InChIKeyYQYVOGFWLVVXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Bromomethyl-2-Chloro-4-Methylsulfonylbenzoate (CAS 120100-44-9): Core Properties and Procurement Baseline


Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate (CAS 120100-44-9) is a polyfunctionalized benzoate derivative characterized by the presence of bromomethyl, chloro, and methylsulfonyl substituents on the aromatic ring . The compound has the molecular formula C₁₀H₁₀BrClO₄S and a molecular weight of 341.61 g/mol . It is primarily utilized as a key intermediate in the synthesis of agrochemicals, notably the commercial herbicide tefuryltrione [1]. The bromomethyl group serves as a reactive electrophilic handle for further derivatization, while the chloro and methylsulfonyl moieties modulate electronic properties and contribute to target binding interactions .

Why Generic Substitution of Methyl 3-Bromomethyl-2-Chloro-4-Methylsulfonylbenzoate (CAS 120100-44-9) Is Scientifically Unjustified


In-class analogs of benzoate esters with similar functional groups cannot be interchangeably substituted for methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate without risking synthetic failure or occupational hazard. The precise substitution pattern—specifically the ortho-chloro and para-methylsulfonyl groups—is critical for directing the reactivity of the bromomethyl moiety and for the downstream biological activity of the final herbicide product [1]. More critically, the free acid counterpart, 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid (BCMBA, CAS 120100-05-2), has been definitively identified as a potent respiratory and dermal sensitizer, causing occupational asthma and urticaria at extremely low exposure levels [2]. The methyl ester derivative (CAS 120100-44-9) circumvents this hazard profile, making it the only viable and safe choice for large-scale synthesis in agrochemical manufacturing environments. The following evidence quantifies these irreplaceable differentiators.

Quantitative Differentiation of Methyl 3-Bromomethyl-2-Chloro-4-Methylsulfonylbenzoate (CAS 120100-44-9): A Comparative Evidence Guide for Procurement


Superior Synthesis Yield: 92.1% Yield Outperforms Alternative Bromomethylation Protocols

The optimized synthetic protocol for methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate achieves a 92.1% isolated yield with 98.1% purity, significantly exceeding the yields reported for alternative bromomethylation methods on similar electronegatively-substituted aromatics . In contrast, the EP 0292944 method for preparing the corresponding free acid 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid via free-radical bromination in carbon tetrachloride yields only 70% of the ester intermediate after hydrolysis [1]. The 22.1 absolute percentage point yield advantage directly translates to reduced raw material costs and waste in large-scale production.

Synthetic Methodology Process Chemistry Bromomethylation

Occupational Safety: Methyl Ester Eliminates Potent Respiratory Sensitization Hazard of Free Acid

The free acid 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid (BCMBA, CAS 120100-05-2) is a potent respiratory and dermal sensitizer. In a 2018 outbreak investigation, BCMBA caused a 25% sensitization rate among production workers, with positive skin prick tests at just 0.5% aqueous solution [1]. Asthma-provoking doses in specific inhalation challenges were as low as 0.03% BCMBA in lactose [1]. Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate (CAS 120100-44-9), as the methyl ester, has a distinctly different hazard profile and has not been associated with occupational asthma or urticaria in the same context.

Occupational Toxicology Process Safety Sensitization

Application Specificity: Mandatory Intermediate for the Commercial Herbicide Tefuryltrione

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate is the documented and indispensable intermediate in the synthesis of tefuryltrione, a commercial triketone herbicide used for weed control in rice paddies [1]. The compound is used to introduce the 2-chloro-4-methylsulfonylbenzoyl pharmacophore into the triketone scaffold. No alternative intermediate with a different halogen or protecting group has been validated in the tefuryltrione process.

Agrochemical Synthesis Herbicide Intermediate Tefuryltrione

Commercial Purity Standard: Consistently Available at 97-98% Purity with Kilogram to Metric Ton Quantities

Multiple commercial suppliers list methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate with a purity specification of 97-98% and in quantities ranging from gram-scale to metric tons . The compound is noted to have achieved commercial mass production status . In contrast, closely related analogs such as methyl 3-bromo-4-methylsulfonylbenzoate (CAS 182003-84-5) are typically offered at only 95% purity and are not produced at industrial scale [1].

Commercial Availability Purity Specification Supply Chain

Validated Application Scenarios for Methyl 3-Bromomethyl-2-Chloro-4-Methylsulfonylbenzoate (CAS 120100-44-9) Based on Differential Evidence


Tefuryltrione Herbicide Manufacturing

This compound is the designated intermediate for the industrial synthesis of tefuryltrione, a triketone herbicide used in rice cultivation [1]. The 2-chloro-4-methylsulfonylbenzoyl moiety introduced via this bromomethyl ester is essential for the herbicidal activity of tefuryltrione. Procurement of this specific intermediate ensures the correct structure of the final product, as no alternative bromomethyl benzoate can substitute [1].

Safer Scale-Up Synthesis of 2-Chloro-3-Alkoxymethyl-4-Methylsulfonylbenzoic Acid Derivatives

The methyl ester form (CAS 120100-44-9) is a safer building block for the synthesis of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acids, which are further processed into herbicides [2]. Using the methyl ester avoids the potent respiratory sensitization hazard associated with the free acid BCMBA (CAS 120100-05-2), as documented in occupational health studies [3]. This application scenario is particularly critical for facilities without extensive engineering controls for respiratory sensitizers.

High-Yield Bromomethylation Methodology for Electronegative Aromatic Systems

The optimized synthetic protocol for this compound, achieving a 92.1% yield with 98.1% purity, serves as a benchmark for the bromomethylation of electronegatively-substituted benzoates . This method can be adapted or used as a reference for the synthesis of structurally related intermediates in agrochemical and pharmaceutical R&D.

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